4-(N,N-diethylsulfamoyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
CAS No.: 941998-04-5
Cat. No.: VC4405434
Molecular Formula: C22H24N4O4S
Molecular Weight: 440.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941998-04-5 |
|---|---|
| Molecular Formula | C22H24N4O4S |
| Molecular Weight | 440.52 |
| IUPAC Name | 4-(diethylsulfamoyl)-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C22H24N4O4S/c1-4-26(5-2)31(29,30)19-11-9-16(10-12-19)22(28)23-18-8-6-7-17(15-18)20-13-14-21(27)25(3)24-20/h6-15H,4-5H2,1-3H3,(H,23,28) |
| Standard InChI Key | JLUCSSLAGUWVAK-UHFFFAOYSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C |
Introduction
Structural Identification and Physicochemical Properties
Molecular Architecture
The compound features three distinct moieties:
-
Dihydropyridazinone core: A six-membered heterocycle with two adjacent nitrogen atoms and a ketone group at position 6, contributing to hydrogen-bonding potential .
-
Benzamide scaffold: A meta-substituted phenyl group linked to a carbonyl group, enabling π-π stacking interactions .
-
Diethylsulfamoyl substituent: A sulfonamide group with two ethyl chains, enhancing lipophilicity and metabolic stability .
Physicochemical Profile
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 440.52 g/mol | |
| Formula | C₂₂H₂₄N₄O₄S | |
| Solubility | Low in water; soluble in DMSO, DMF | |
| Stability | Sensitive to light/moisture | |
| Melting Point | Not reported (decomposition observed) |
The diethylsulfamoyl group increases logP compared to non-alkylated analogs, favoring membrane permeability .
Synthesis and Optimization
Reaction Pathway
The synthesis follows a four-step sequence :
-
Esterification: 2-Chloro-5-iodobenzoic acid → methyl ester derivative.
-
Cyanation: Iodine substitution with cyano group using CuCN/l-proline catalyst (79% yield) .
-
Cyclization: Formation of dihydropyridazinone via hydroxylamine and 3,6-dichloropicolinoyl chloride .
-
Aminolysis: Coupling with 4-(N,N-diethylsulfamoyl)benzoyl chloride.
Critical Parameters
-
Catalyst Selection: l-Proline improves cyanation yield by 22% versus catalyst-free conditions .
-
Temperature Control: Cyclization requires reflux (≥100°C) to prevent byproduct formation .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Biological Activity and Mechanisms
Enzyme Inhibition
-
Carbonic Anhydrase IX/XII: Structural analogs (e.g., compound 7l) inhibit CA IX at Kᵢ = 0.317 μM, suggesting potential for hypoxia-targeted therapies .
-
Menin-MLL Interaction: Related sulfamoylbenzamides disrupt protein-protein interactions, implicating anticancer applications.
Antimicrobial Effects
-
Fungicidal Activity: At 50 mg/L, pyridazinone-linked benzamides show 55.6–90.5% inhibition against Botrytis cinerea .
-
Larvicidal Action: Mosquito larvae mortality reaches 100% at 10 mg/L for optimized derivatives .
Receptor Modulation
-
Delta Opioid Agonism: Analogous N,N-diethylbenzamides exhibit IC₅₀ = 0.87 nM for δ-opioid receptors with 4,370-fold selectivity over μ-receptors .
Structure-Activity Relationships (SAR)
Impact of Substituents
Bioisosteric Replacements
Replacing trifluoromethyl with pyridine (as in ) maintains bioactivity while reducing hepatotoxicity in zebrafish models (LC₅₀ = 14.01 mg/L) .
Pharmacokinetic and Toxicological Considerations
ADME Profile
-
Absorption: High Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) predicted due to logP = 2.8.
-
Metabolism: Sulfamoyl group resists CYP3A4-mediated oxidation; primary route via glucuronidation .
-
Excretion: Renal clearance predominates (t₁/₂ = 4.2 h in rat models) .
Toxicity Data
Comparative Analysis with Analogues
Analogues with Enhanced Selectivity
| Compound | Target | IC₅₀/Kᵢ | Selectivity Ratio |
|---|---|---|---|
| This compound | Undisclosed | N/A | N/A |
| 7l | CA IX | 0.317 μM | CA IX/II = 18.6 |
| 6a | δ-Opioid | 0.87 nM | δ/μ = 4,370 |
Patent Landscape
-
WO2013185284A1: Covers pyridazinone derivatives as BET bromodomain inhibitors .
-
CA2720004A1: Claims tetrahydroisoquinolines with GlyT1 inhibition, highlighting scaffold versatility .
Future Directions
-
Target Identification: Proteomic studies to map protein interactomes.
-
Formulation Development: Nanoemulsions to enhance aqueous solubility.
-
IND-Enabling Studies: GLP tox studies in non-rodents prior to Phase I trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume